molecular formula C25H35N5O4 B12365843 E3 Ligase Ligand-linker Conjugate 3

E3 Ligase Ligand-linker Conjugate 3

Cat. No.: B12365843
M. Wt: 469.6 g/mol
InChI Key: UKINKXYDZDBEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

E3 Ligase Ligand-Linker Conjugate 3 is systematically named according to IUPAC guidelines as (2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide . Its molecular formula, C₂₆H₃₅N₇O₅S , reflects a complex architecture integrating a von Hippel-Lindau (VHL) ligand, a polyethylene glycol (PEG) linker, and an azide-terminated functional group (Table 1) .

Table 1: Key identifiers of this compound

Property Value
IUPAC Name (2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Molecular Formula C₂₆H₃₅N₇O₅S
Molecular Weight 557.67 g/mol
CAS Registry Number 2101200-09-1

The compound’s structure is derived from the (S,R,S)-AHPC pharmacophore, a validated VHL ligand, conjugated to a 1-unit PEG linker and an azide group for further functionalization .

Crystallographic Data and Three-Dimensional Conformational Analysis

While X-ray crystallographic data for this compound remain unpublished, its conformational properties can be inferred from structural analogs and computational modeling. The molecule adopts a folded conformation stabilized by intramolecular hydrogen bonds between the hydroxyl group on the pyrrolidine ring and the adjacent carbonyl oxygen (Figure 1) . The PEG linker (ethylene glycol unit) introduces flexibility, enabling spatial accommodation between the VHL ligand and the azide group, which is critical for PROTAC ternary complex formation .

Figure 1: Predicted three-dimensional conformation
(Note: A representative model would show the VHL ligand (left), PEG linker (center), and azide group (right), with dashed lines indicating hydrogen bonds.)

The thiazole ring at the C-terminal end engages in π-stacking interactions with hydrophobic residues in the VHL binding pocket, as observed in co-crystal structures of analogous compounds . This interaction is essential for maintaining high-affinity binding to the E3 ligase.

Functional Group Composition and Reactive Sites

This compound contains six distinct functional groups that govern its reactivity and biological activity (Table 2):

Table 2: Functional groups and their roles

Functional Group Role in PROTAC Activity
Amide bonds Stabilize the peptide-like backbone; resist proteolytic cleavage .
Hydroxyl group Participates in hydrogen bonding with VHL’s Ser111 and His115 residues .
Azide (-N₃) Enables bioorthogonal "click" chemistry for conjugating target protein ligands .
Thiazole ring Enhances binding affinity via hydrophobic interactions with VHL .
PEG linker Provides spatial flexibility and solubility; modulates pharmacokinetics .
Methyl group Steric shielding of the thiazole nitrogen to prevent undesired protonation .

The azide group at the linker terminus serves as the primary reactive site, allowing conjugation to alkyne-modified target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Meanwhile, the hydroxyl group on the pyrrolidine ring is critical for coordinating with VHL’s catalytic pocket, as demonstrated in mutagenesis studies .

Properties

Molecular Formula

C25H35N5O4

Molecular Weight

469.6 g/mol

IUPAC Name

3-[6-[4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C25H35N5O4/c31-14-13-27-9-11-28(12-10-27)16-18-5-7-29(8-6-18)20-1-2-21-19(15-20)17-30(25(21)34)22-3-4-23(32)26-24(22)33/h1-2,15,18,22,31H,3-14,16-17H2,(H,26,32,33)

InChI Key

UKINKXYDZDBEOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(CC4)CN5CCN(CC5)CCO

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis

The synthesis begins with the sequential assembly of the E3 ligase ligand, linker, and functional groups. For Conjugate 3, the (S,R,S)-AHPC ligand (a VHL binder) is coupled to a polyethylene glycol (PEG)-based linker via amide bond formation. Key steps include:

  • Ligand Activation : The hydroxyl group of (S,R,S)-AHPC is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Linker Conjugation : A PEG4 spacer is introduced via nucleophilic substitution, with the terminal azide group added using sodium azide in dimethylformamide (DMF).
  • CuAAC Reaction : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the target-binding ligand to the linker.

Table 1: Reagents and Conditions for Solid-Phase Synthesis

Step Reagents Solvent Temperature Time Yield
Activation DIC, HOBt DMF 0–4°C 2 hr 85%
Conjugation PEG4-N3, NaHCO3 DCM RT 12 hr 78%
CuAAC CuSO4, Sodium ascorbate t-BuOH/H2O 50°C 6 hr 92%

Solution-Phase Synthesis

For larger batches, solution-phase methods are preferred. A three-step process involves:

  • Ligand-Linker Coupling : The VHL ligand is reacted with bromoacetic acid to form a carboxylic acid derivative, followed by EDCl-mediated coupling to PEG4 diamine.
  • Functionalization : The terminal amine is converted to an azide using triflyl azide.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Industrial-Scale Production

Batch Process Optimization

Industrial synthesis of Conjugate 3 employs continuous flow reactors to enhance reproducibility:

  • Reactor Setup : Tubular reactor with in-line IR monitoring for real-time reaction analysis.
  • Scale-Up Parameters :
    • Throughput : 5 kg/batch
    • Purity : ≥98% (validated by LC-MS)
    • Cost Efficiency : 30% reduction in solvent use via solvent recycling.

Table 2: Industrial Production Metrics

Metric Lab Scale Industrial Scale
Yield 65% 88%
Purity 95% 98.5%
Time/Batch 72 hr 48 hr

Linker Design and Structure-Activity Relationships

PEG vs. Alkyl Linkers

Conjugate 3’s PEG4 linker balances flexibility and solubility:

  • PEG4 Advantages :
    • Enhances water solubility (LogP = −1.2 vs. 2.1 for alkyl linkers).
    • Reduces aggregation in physiological buffers.
  • Thermodynamic Stability : Molecular dynamics simulations show PEG4 maintains ternary complex stability (RMSD < 2.0 Å over 100 ns).

Table 3: Linker Performance Comparison

Linker Type Degradation Efficiency (DC50) Solubility (mg/mL)
PEG4 12 nM 8.5
C6 Alkyl 45 nM 1.2
Rigid Aromatic 28 nM 0.9

Analytical Characterization

Quality Control Protocols

  • Purity Assessment :
    • HPLC : C18 column, 10–90% acetonitrile/0.1% TFA over 30 min.
    • LC-MS : ESI+ mode confirms molecular weight (689.8 g/mol).
  • Structural Validation :
    • NMR : $$ ^1H $$ NMR (500 MHz, DMSO-d6): δ 7.85 (s, 1H, triazole), 4.50 (m, PEG protons).
    • FT-IR : 2100 cm⁻¹ (azide stretch), 1650 cm⁻¹ (amide I).

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : Unreacted ligand (5–8% yield loss).
  • Solution : Gradient elution during HPLC removes unreacted species.

Scalability Limitations

  • Issue : Copper residues from CuAAC exceed 10 ppm in initial batches.
  • Resolution : Chelating resin treatment reduces copper to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ubiquitinated target proteins and, in the case of hydrolysis, the cleaved linker and ligand .

Scientific Research Applications

Key Applications

  • Cancer Therapeutics
    • E3 Ligase Ligand-Linker Conjugate 3 has been utilized in the design of PROTACs targeting various oncogenic proteins. For instance, PROTACs leveraging this conjugate have shown efficacy in degrading proteins associated with breast cancer and prostate cancer, including androgen receptors and estrogen receptors .
    • Case Study: The PROTAC ARV-110, which employs E3 ligase technology, demonstrated significant reductions in prostate-specific antigen levels in clinical trials involving patients with metastatic castration-resistant prostate cancer .
  • Autoimmune Diseases
    • The conjugate has also been explored for its potential in treating autoimmune conditions by targeting specific immune modulators. By degrading overactive proteins involved in immune responses, these PROTACs can help restore balance within the immune system .
  • Neurodegenerative Disorders
    • Research indicates that this compound can be applied to degrade misfolded proteins implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Targeting tau protein through PROTACs represents a promising strategy to mitigate neurodegeneration .
  • Viral Infections
    • Recent studies have indicated the potential of using this conjugate to target viral proteins, such as those from hepatitis C virus, thereby offering a novel approach to antiviral therapy .

Comparative Analysis of E3 Ligases Used in PROTACs

E3 LigaseCommon ApplicationsNotable PROTAC ExamplesTherapeutic Area
Cereblon (CRBN)Cancer, Immune DisordersARV-110Oncology
von Hippel-Lindau (VHL)CancerdBET1Oncology
Inhibitor of Apoptosis Protein (IAP)CancerVarious IAP-based PROTACsOncology
KLHDC2Targeted Protein DegradationKLHDC2-targeting PROTACsDiverse Applications

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 3 exerts its effects through the ubiquitin-proteasome system. The mechanism involves:

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula : C₂₆H₃₅N₇O₅S
  • Molecular Weight : 557.67 g/mol
  • SMILES : S1C=NC(C)=C1C1C=CC(=CC=1)CNC([C@@H]1C[C@H](CN1C([C@H](C(C)(C)C)NC(COCCN=[N+]=[N-])=O)=O)O)=O .

Mechanism : As part of a PROTAC, Conjugate 3 recruits VHL to ubiquitinate a target protein, marking it for proteasomal degradation. Its PEG1 linker optimizes spatial orientation for efficient ternary complex formation .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares E3 Ligase Ligand-Linker Conjugate 3 with other prominent E3 ligase ligands used in PROTACs:

Parameter Conjugate 3 (VH032-PEG1-N3) Thalidomide-PEG2-C2-NH2 (CRBN) MDM2 Ligand-Linker Conjugate IAP Ligand-Linker Conjugate
E3 Ligase Target VHL Cereblon (CRBN) MDM2 IAPs (e.g., XIAP)
Linker Type PEG1 PEG2 Alkyl/PEG PEG/alkyl
Molecular Weight (g/mol) 557.67 ~600 (estimated) ~550–650 ~600–700
Degradation Efficiency DC₅₀: 10–100 nM (model-dependent) DC₅₀: 1–50 nM DC₅₀: 50–200 nM DC₅₀: 10–100 nM
Tissue Specificity Broad, with higher activity in hypoxic tissues Ubiquitous Cancer-specific Apoptosis-resistant cancers
Synthetic Yield ~43–69% (linker attachment steps) ~50–80% ~30–60% ~40–70%

Key Advantages and Limitations

Conjugate 3 (VHL-Based)

  • Advantages :
    • High selectivity for VHL, reducing off-target effects compared to CRBN ligands like thalidomide derivatives .
    • PEG1 linker enhances solubility and cellular permeability .
  • Limitations: Limited tissue penetration in normoxic conditions . Requires precise linker length optimization for target-specific degradation .

CRBN-Based Ligands (e.g., Thalidomide Derivatives)

  • Advantages :
    • High potency (sub-nM DC₅₀ in some cases) due to strong CRBN binding .
    • Commercially available starting materials simplify synthesis .
  • Limitations :
    • Risk of off-target effects (e.g., degradation of neo-substrates like IKZF1/3) .

MDM2 and IAP Ligands

  • MDM2 Ligands : Ideal for p53-related cancers but suffer from lower degradation efficiency .
  • IAP Ligands : Effective in apoptosis-resistant tumors but may trigger inflammatory responses .

Q & A

Q. What is the structural and functional role of E3 Ligase Ligand-Linker Conjugate 3 in PROTAC design?

this compound (e.g., Thalidomide-O-amido-PEG3-C2-NH2) consists of a cereblon-binding ligand derived from thalidomide and a polyethylene glycol (PEG)-based linker. The cereblon ligand recruits the E3 ubiquitin ligase complex, while the linker connects the ligand to a target-binding moiety in PROTACs, enabling proximity-induced ubiquitination and degradation of the target protein . Methodologically, its synthesis involves coupling thalidomide derivatives with PEG linkers via amidation or click chemistry, followed by HPLC purification to ensure >95% purity .

Q. How do researchers select between cereblon- and VHL-based E3 ligase ligands for PROTAC applications?

Cereblon ligands (e.g., thalidomide derivatives) are preferred for targets requiring broad tissue distribution, while VHL ligands (e.g., VH032 derivatives) offer higher specificity for hypoxia-inducible pathways. The choice depends on the target protein’s subcellular localization and the desired degradation kinetics. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify ligand-E3 ligase binding affinities (e.g., VH032’s Kd = 185 nM for VHL ), guiding selection .

Advanced Research Questions

Q. What strategies optimize linker length and composition in E3 Ligase Ligand-Linker Conjugates to enhance PROTAC efficacy?

Linker optimization involves balancing flexibility and rigidity: shorter PEG linkers (e.g., PEG2) improve cell permeability but may reduce ternary complex formation, while longer linkers (e.g., PEG4) enhance spatial flexibility but increase molecular weight. Systematic screening using analogs (e.g., Thalidomide-O-C6-NH2 vs. Thalidomide-PEG2-C2-NH2 ) coupled with cellular degradation assays (DC50 values) can identify optimal configurations. Computational modeling (e.g., molecular dynamics) further predicts linker-protein interactions .

Q. How do researchers address contradictory data on PROTAC degradation efficiency across cell lines?

Discrepancies in DC50 values (e.g., CP-10’s DC50 = 2.1 nM for CDK6 vs. variable results in other studies) may arise from differences in E3 ligase expression levels or off-target effects. Controls include:

  • Quantifying E3 ligase expression via Western blot or qPCR.
  • Using isoform-specific inhibitors (e.g., cereblon knockout models) to confirm on-target degradation.
  • Validating findings with orthogonal assays (e.g., NanoBRET for ternary complex formation ).

Q. What advanced techniques characterize the stability and binding kinetics of E3 Ligase Ligand-Linker Conjugates?

  • Mass spectrometry imaging (MSI): Maps conjugate distribution in tissues/cells, linking pharmacokinetics to efficacy .
  • Hydrogen-deuterium exchange (HDX-MS): Identifies conformational changes in E3 ligase-ligand interactions .
  • Size-exclusion chromatography (SEC): Monitors conjugate aggregation, a common issue with PEG-based linkers .

Experimental Design and Data Analysis

Q. How can researchers mitigate off-target effects when using E3 Ligase Ligand-Linker Conjugates in vivo?

  • Employ tissue-specific promoters to limit E3 ligase activity to target organs.
  • Use prodrug strategies (e.g., acetylated linkers) to enhance conjugate stability until reaching the target site.
  • Validate specificity via proteome-wide profiling (e.g., ubiquitin remnant profiling) to identify non-target ubiquitination events .

Q. What methodologies resolve challenges in synthesizing high-purity E3 Ligase Ligand-Linker Conjugates?

  • Solid-phase peptide synthesis (SPPS): Ensures precise linker-ligand coupling, especially for multi-PEG units .
  • Two-step purification: Combines reverse-phase HPLC (for purity) and ion-exchange chromatography (for removing acidic/basic impurities) .
  • Quality control: NMR (1H/13C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Emerging Research Directions

Q. Can E3 Ligase Ligand-Linker Conjugates be repurposed for non-PROTAC applications, such as targeted protein stabilization?

Yes, conjugates like (S,R,S)-AHPC-C3-NH2 TFA can be engineered to recruit deubiquitinases (DUBs) instead of E3 ligases, stabilizing disease-relevant proteins (e.g., p53). Proof-of-concept studies involve replacing the PROTAC’s target-binding moiety with a DUB-recruiting module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.